N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide
Description
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide is a complex organic compound with a unique structure that includes a cyclohexylcyclopropyl group, a pyrazole ring, and a sulfonamide group
Properties
IUPAC Name |
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-17-14(7-8-15-17)20(18,19)16-10-12-9-13(12)11-5-3-2-4-6-11/h7-8,11-13,16H,2-6,9-10H2,1H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAROBSWTHSNBS-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)NCC2CC2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)S(=O)(=O)NC[C@@H]2C[C@H]2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexylcyclopropyl intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the final product. Common reagents used in these reactions include cyclohexyl bromide, cyclopropylmagnesium bromide, and pyrazole-3-sulfonyl chloride. The reactions are usually carried out under anhydrous conditions and may require the use of catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Solvents like dichloromethane, tetrahydrofuran, and ethanol are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyrazole compounds. These products can be further utilized in different applications, including drug development and material science.
Scientific Research Applications
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The cyclohexylcyclopropyl group provides steric hindrance, enhancing the selectivity of the compound for its target. The pyrazole ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-carboxamide
- N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-thiol
- N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-phosphate
Uniqueness
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-methylpyrazole-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The combination of the cyclohexylcyclopropyl group and the pyrazole ring also contributes to its unique reactivity and selectivity in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
